molecular formula C6H4ClN3O B3218124 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine CAS No. 118767-93-4

7-Chloro-2-methyloxazolo[5,4-d]pyrimidine

Cat. No. B3218124
CAS RN: 118767-93-4
M. Wt: 169.57 g/mol
InChI Key: CAUBDSHPZNRFJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. Researchers have explored various routes, including cyclization reactions, condensations, and heterocyclic transformations. Detailed studies on these synthetic pathways are available in the literature .

3.

Molecular Structure Analysis

The molecular formula of 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine is C6H4ClN3O . Its molecular weight is approximately 169.57 g/mol . The oxazolo-pyrimidine scaffold contributes to its biological activity.

Scientific Research Applications

Biological Activity and Antagonist Properties

A study by Tuo et al. (2018) explored the development of oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists, focusing on scaffold hopping strategies. This research revealed that certain compounds within this class, including variants of oxazolo[5,4-d]pyrimidine, exhibited significant binding affinity towards CB2 receptors and behaved as competitive neutral antagonists. These findings suggest potential applications in targeting cannabinoid receptors for therapeutic purposes (Tuo et al., 2018).

properties

IUPAC Name

7-chloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBDSHPZNRFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270060
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118767-93-4
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118767-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methyloxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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